2,2-Dimethyl-3-propoxypropanoic acid
Description
2,2-Dimethyl-3-propoxypropanoic acid is a branched-chain carboxylic acid derivative characterized by a propanoic acid backbone substituted with two methyl groups at the second carbon and a propoxy group at the third carbon. Its molecular formula is C₈H₁₄O₃, with a calculated molecular weight of 158.19 g/mol. The compound’s steric hindrance from the dimethyl groups and the ether linkage (propoxy) may influence its reactivity, solubility, and biological activity compared to simpler propanoic acid derivatives.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-propoxypropanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-5-11-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) |
InChI Key |
SONMPYFVVLVNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-propoxypropanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with propyl alcohol under acidic conditions to form the ester, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments can enhance the scalability of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-propoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-propoxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-propoxypropanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The propoxy group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,2-dimethyl-3-propoxypropanoic acid with structurally related propanoic acid derivatives, focusing on molecular properties, hazards, and applications inferred from the evidence.
*Note: Molecular weight for recalculated based on formula; original data listed "17" (likely typographical error).
Key Structural and Functional Differences:
Substituent Effects on Reactivity :
- The propoxy group in the target compound introduces ether functionality, enhancing hydrophobicity compared to polar groups like the hydroxy () or thiophene ().
- Trifluoromethyl groups () increase electronegativity and acidity compared to the target’s methyl and propoxy substituents.
Hazard Profile :
- Most compounds exhibit skin/eye irritation risks (Evidences 3, 9), suggesting the target compound may share similar hazards due to structural similarities.
- Fluorinated derivatives () may pose additional environmental or metabolic stability concerns.
Applications :
- Thiophene-containing analogs () are used in materials science due to aromaticity and conjugation properties.
- Diphenylacetamido derivatives () are employed in industrial synthesis, likely for their steric bulk and binding affinity.
Research Findings and Limitations
- Synthetic Accessibility: Branched-chain propanoic acids like the target compound may require multi-step synthesis, including alkylation or etherification, as seen in analogs (e.g., ).
- Toxicological Data Gaps : Direct hazard data for the target compound are unavailable; inferences rely on structurally similar compounds. Further testing under OSHA guidelines (Evidences 4, 6) is recommended for workplace safety.
- Functional Versatility : The target’s combination of methyl and propoxy groups could make it a candidate for prodrug design or polymer crosslinking, similar to lactone/amide derivatives (Evidences 7, 13).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
